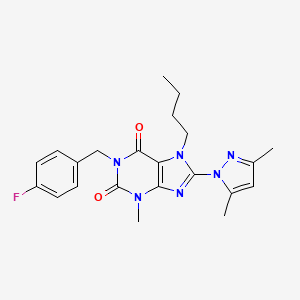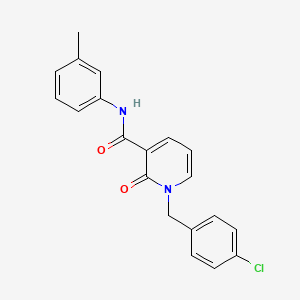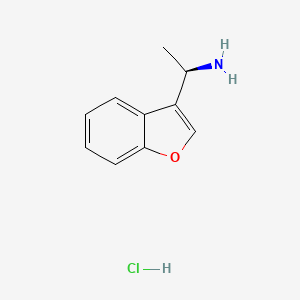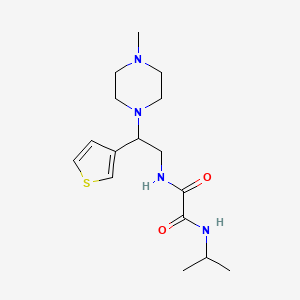![molecular formula C16H14N4OS B2408885 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034401-28-8](/img/structure/B2408885.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPU is a member of the urea family of compounds and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Complexation-Induced Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) delves into the synthesis and conformational studies of heterocyclic ureas, exploring their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This study highlights the utility of ureas in the self-assembly process and mimics the helix-to-sheet transition shown by peptides, offering insights into fundamental biochemical processes and potential applications in nanotechnology and materials science (Corbin et al., 2001).
Role in Plant Morphogenesis
Ricci and Bertoletti (2009) discuss urea derivatives as synthetic compounds that act as positive regulators of cell division and differentiation. The review focuses on urea cytokinin representatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are used extensively in in vitro plant morphogenesis studies. This work sheds light on the applications of urea derivatives in agriculture and plant biology, demonstrating their potential in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Anion Binding and Sensing Applications
Khansari et al. (2015) synthesized tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors, studying their anion binding properties. This research illustrates the potential of urea derivatives in developing sensors for detecting specific anions, which can be pivotal in environmental monitoring and diagnostic applications (Khansari et al., 2015).
特性
IUPAC Name |
1-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(20-15-4-2-8-22-15)19-10-12-5-6-14(18-9-12)13-3-1-7-17-11-13/h1-9,11H,10H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDFSLUMVVMHLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2408810.png)

![4-methoxy-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408813.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)



![N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2408822.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)